BenchChemオンラインストアへようこそ!

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Casein Kinase 1 inhibition Circadian clock modulation Kinase inhibitor SAR

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (synonym: 4-amino-3-bromo-7-azaindole) is a brominated 7-azaindole heterocycle with molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol. This compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1190322-59-8
Cat. No. B1525294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS1190322-59-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)C(=CN2)Br
InChIInChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
InChIKeyFLCYLEYQRVGIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190322-59-8) – Core Scaffold Identity and Procurement Context


3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (synonym: 4-amino-3-bromo-7-azaindole) is a brominated 7-azaindole heterocycle with molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . This compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in kinase inhibitor drug discovery [1]. Its defining structural features are a bromine atom at the C-3 position and a primary amine at the C-4 position of the fused pyrrole–pyridine bicyclic system. Commercially available purities typically range from 95% to 97% . As a synthetic intermediate, this compound serves as a versatile building block for constructing more elaborate 7-azaindole-based bioactive molecules, particularly kinase inhibitors targeting FGFR, ROCK, ALK5, and other oncology-relevant kinases [1].

Why 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Cannot Be Substituted by Positional Isomers or Unsubstituted Analogs


The regiochemistry of bromine and amine substituents on the 7-azaindole scaffold is a critical determinant of downstream biological activity and synthetic utility. Positional isomers such as 5-bromo- or 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine present the bromine atom at electronically and sterically distinct positions, altering both palladium-catalyzed cross-coupling reactivity and kinase hinge-binding interactions [1]. Analogous SAR studies in the 7-azaindole class have demonstrated that even a single halogen position shift can abolish target engagement: 3,4-dibromo-7-azaindole inhibits casein kinase 1 (CKL4) with an IC₅₀ of approximately 40 µM, whereas the mono-brominated 4-bromo-7-azaindole and 3-bromo-7-azaindole exhibit very weak to negligible CKL4 inhibitory activity [2]. Furthermore, the 4-amino group is indispensable for constructing 4-amino-7-azaindole-based kinase inhibitors such as those targeting ALK5, where structure-based drug design programs have established that the 4-NH₂ motif forms a conserved hydrogen bond with the kinase hinge region [3]. Replacing the 3-bromo-4-amino substitution pattern with a different regioisomer therefore risks losing both the synthetic handle and the pharmacophoric elements required for target potency.

Quantitative Comparative Evidence for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine vs. Closest Analogs


Casein Kinase 1 (CK1) Inhibition: Dual 3,4-Substitution Requirement Demonstrates Pharmacophoric Rationale for 3-Br/4-NH₂ Pattern

In a direct head-to-head SAR study of 7-azaindole analogs against Arabidopsis CKL4 kinase, 3,4-dibromo-7-azaindole (B-AZ) inhibited CKL4 with an IC₅₀ of approximately 40 µM. In contrast, analogs lacking at least one bromine—including 3-bromo-7-azaindole and 4-bromo-7-azaindole—exhibited very weak CKL4 inhibitory activities, while 7-azaindole and 4-bromo-7-azaindole showed no obvious period-lengthening effect in vivo [1]. Although the target compound 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine was not directly tested, this class-level evidence indicates that dual occupation of the 3- and 4-positions is essential for CK1 engagement. The target compound uniquely provides a 4-amino group capable of hydrogen bonding in place of the 4-bromo, offering a complementary pharmacophore for kinase inhibitor design.

Casein Kinase 1 inhibition Circadian clock modulation Kinase inhibitor SAR

CSF1R Inhibitor Scaffold Comparison: 7-Azaindole vs. Pyrrolopyrimidine Core Potency Differential

In a cross-study comparison involving 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines synthesized as CSF1R inhibitors, the 7-azaindole-based compound 3c demonstrated a 20-fold reduction in potency compared to the pyrrolopyrimidine reference inhibitor [1]. This finding, derived from a study using 4-chloro-7-azaindole as a synthetic precursor to access 2-aryl-4-amino-7-azaindoles, directly informs the selection of the 3-bromo-4-amino-7-azaindole building block: the bromine at C-3 provides a chemoselective handle for Suzuki–Miyaura cross-coupling to install aryl groups at C-2, while preserving the 4-amino group for subsequent Buchwald–Hartwig amination or as a retained pharmacophore [1]. This synthetic strategy cannot be executed with 5-bromo or 6-bromo isomers without orthogonal protection schemes.

CSF1R kinase inhibition Scaffold hopping Kinase inhibitor medicinal chemistry

Physicochemical Differentiation: Computed logP and Topological PSA of Positional Bromo-Amine Isomers

Computed physicochemical properties reveal measurable differences among the three positional isomers of bromo-1H-pyrrolo[2,3-b]pyridin-4-amine that impact solubility, permeability, and formulation. The 3-bromo isomer (target compound) has a computed logP of 2.35, density of 1.9 ± 0.1 g/cm³, boiling point of 452.5 ± 40.0 °C, and flash point of 227.5 ± 27.3 °C . The 5-bromo isomer (CAS 1190317-11-3) and 6-bromo isomer (CAS 1000340-72-6) share the same molecular formula (C₇H₆BrN₃) and molecular weight (212.05) but differ in logP and topological polar surface area (TPSA) due to differential nitrogen atom positioning relative to the bromine substituent . These differences affect chromatographic retention, aqueous solubility, and ultimately the suitability of each isomer for specific reaction conditions or biological assay formats.

Physicochemical properties logP comparison Drug-likeness profiling Isomer differentiation

Synthetic Utility: Regioselective Cross-Coupling Enabled by the 3-Bromo-4-Amino Substitution Pattern

The 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold enables a sequential, chemoselective functionalization strategy that is inaccessible to its positional isomers. The C-3 bromine atom is activated toward palladium-catalyzed Suzuki–Miyaura cross-coupling, allowing selective installation of aryl or heteroaryl groups at the 3-position, while the C-4 primary amine serves as a nucleophilic handle for Buchwald–Hartwig C–N bond formation or can be converted to amides, sulfonamides, or urea derivatives [1][2]. By contrast, the 5-bromo isomer positions the halogen on the pyridine ring, altering its electronic environment and cross-coupling reactivity, while the 6-bromo isomer places the halogen adjacent to the pyridine nitrogen, introducing steric constraints that complicate palladium oxidative addition [3]. Patent literature documents the use of N-protected 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine as a key intermediate in the synthesis of kinase inhibitors, including CHK1/CHK2 inhibitors and bromodomain-targeting agents [4].

Regioselective cross-coupling Suzuki–Miyaura coupling Buchwald–Hartwig amination Building block utility

Platinum(II) Complex Antitumor Activity: Halogen-Substituted 7-Azaindole Ligands Compared

In a comparative study of platinum(II) oxalato complexes bearing halogeno-substituted 7-azaindole ligands, the complex [Pt(ox)(3Braza)₂] (where 3Braza = 3-bromo-7-azaindole) exhibited moderate in vitro antitumor activity with IC₅₀ values of 27.5 µM against HOS osteosarcoma cells and 18.3 µM against MCF7 breast adenocarcinoma cells [1]. The structurally related 4-chloro-7-azaindole (4Claza) and 4-bromo-7-azaindole (4Braza) complexes were also evaluated, providing a halogen-position activity comparison. While this study employed 3-bromo-7-azaindole (lacking the 4-amino group) rather than the target compound, the data establish that the 3-bromo substituent on the 7-azaindole core directly influences the cytotoxic potency of derived metal complexes, and that bromine at C-3 yields distinct activity compared to bromine at C-4 or chlorine at C-4 [1]. The 4-amino group present in the target compound offers an additional metal-coordination or hydrogen-bonding site for designing next-generation metallodrugs.

Platinum anticancer complexes 7-Azaindole ligands In vitro cytotoxicity Metallodrug design

Optimal Application Scenarios for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams synthesizing focused libraries of 2,3,4-trisubstituted 7-azaindole kinase inhibitors should prioritize this compound for its dual orthogonal reactivity. The C-3 bromine enables chemoselective Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity at the 3-position, while the C-4 primary amine can be subsequently functionalized via Buchwald–Hartwig amination, reductive amination, or amide coupling [1]. This strategy was successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines targeting CSF1R, where the C-2 iodination and C-4 amination sequence was optimized on a 4-chloro-7-azaindole intermediate [1]. The corresponding 5-bromo and 6-bromo isomers cannot support this sequential functionalization without additional protection steps, making the 3-bromo isomer the preferred building block for parallel synthesis workflows.

CK1-Targeted Circadian Rhythm Modulator Development

Based on class-level SAR evidence demonstrating that dual 3,4-substitution on the 7-azaindole core is essential for CK1 kinase inhibition—3,4-dibromo-7-azaindole inhibits CKL4 with an IC₅₀ ≈ 40 µM while mono-brominated analogs show negligible activity—researchers developing CK1 inhibitors for circadian rhythm disorders or oncology indications benefit from the 3-bromo-4-amino substitution pattern [1]. The 4-amino group provides a hydrogen-bond donor/acceptor that can interact with the kinase hinge region (analogous to the 4-NH₂ in ALK5 inhibitors), while the 3-bromo substituent engages the hydrophobic pocket occupied by the 3-bromo in the validated B-AZ probe [1][2].

Platinum(II) and Ruthenium Anticancer Complex Design with Bidentate 7-Azaindole Ligands

Inorganic medicinal chemistry groups developing next-generation platinum-group metal anticancer complexes should select this compound for its capacity to act as a bidentate or bridging ligand. Prior work demonstrated that platinum(II) oxalato complexes with 3-bromo-7-azaindole ligands achieve moderate cytotoxicity (IC₅₀ = 18.3–27.5 µM across multiple cancer cell lines), with the halogen position influencing potency [1]. The target compound's additional 4-amino group provides a second metal-coordination site (via the pyridine nitrogen and the exocyclic amine), enabling the design of chelating ligand systems or mixed-ligand complexes that are inaccessible with simple halogenated 7-azaindoles lacking the 4-NH₂ group.

Structure–Activity Relationship (SAR) Probe for 7-Azaindole Kinase Hinge Binding

Biochemical pharmacology groups conducting systematic kinase selectivity profiling of the 7-azaindole chemotype should employ this compound as a minimal pharmacophoric probe. The 4-amino-7-azaindole core has been crystallographically validated as a kinase hinge-binding motif in MTH1 (PDB: 6F23) and ALK5 inhibitor complexes, where the 4-NH₂ donates a hydrogen bond to the hinge carbonyl [1][2]. The 3-bromo substituent serves as a synthetic diversification point and as a steric/electronic probe to interrogate the selectivity pocket adjacent to the hinge. In contrast, the unsubstituted 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1) lacks this diversification handle, limiting its utility as a platform for SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.